1H-Isoxazolo[5,4-g]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-pyrazolo[3,4-e][1,2]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c1-2-7-6(4-10-12-7)8-5(1)3-9-11-8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFRGJITWGKSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=C2C3=CNOC3=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724725 | |
| Record name | 7H-[1,2]Oxazolo[5,4-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173894-82-1 | |
| Record name | 7H-[1,2]Oxazolo[5,4-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1h Isoxazolo 5,4 G Indazole
Retrosynthetic Analysis for the 1H-Isoxazolo[5,4-g]indazole Core Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of the this compound core. The primary disconnections can be made across either the isoxazole (B147169) or the indazole ring system, leading to two main strategic approaches.
Strategy A: Indazole Ring Formation as the Final Key Step. In this approach, the indazole ring is disconnected first. This disconnection typically involves cleaving the N-N bond and a C-N bond, leading to a substituted 4-amino-5-nitroisoxazole or a related precursor. The indazole ring can then be formed in the forward synthesis via cyclization strategies, such as a Cadogan reaction or diazotization followed by reduction and cyclization. This strategy relies on the initial construction of a suitably functionalized benzoisoxazole intermediate.
Strategy B: Isoxazole Ring Formation as the Final Key Step. Alternatively, the isoxazole ring can be disconnected. This involves a [3+2] cycloaddition disconnection, breaking the C-C and C-O bonds of the isoxazole moiety. This leads to a functionalized indazole precursor, such as a 6-amino-5-hydroxyindazole, which can then undergo cyclization with a suitable three-carbon synthon to form the isoxazole ring. Another possibility is the disconnection to an indazole with an ortho-alkyne and an oxime, setting the stage for an intramolecular cyclization.
These two primary strategies dictate the choice of starting materials and the sequence of reactions required to assemble the target this compound molecule.
Modern and Green Synthetic Methodologies for this compound Derivatives
Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods to reduce waste and reaction steps. Transition-metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds.
Transition-metal-catalyzed reactions, especially those involving palladium, copper, and rhodium, have become powerful tools for constructing indazole rings. benthamdirect.comresearchgate.netnih.gov These methods often proceed via C-H activation and annulation cascades, providing direct access to the indazole core from simpler precursors. nih.govmdpi.com
A modern approach to this compound could involve building the isoxazole ring first and then using a transition-metal-catalyzed reaction to form the indazole. For example, an appropriately substituted benzoisoxazole bearing an azo group could undergo a Rh(III)-catalyzed C-H functionalization and cyclative capture to form the indazole ring in a single step. nih.govacs.org
Another strategy involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This could be applied by starting with a 4-chloro-5-hydrazinyl-benzoisoxazole derivative, which upon intramolecular cyclization catalyzed by a copper salt, would yield the final tricyclic product. These catalytic methods often offer milder reaction conditions, higher yields, and better functional group tolerance compared to classical approaches. nih.govnih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| Rh(III)/Cu(II) | C-H Amidation / N-N Bond Formation | Imidates and Nitrosobenzenes | Redox-neutral conditions with good functional group tolerance. nih.govnih.gov |
| Co(III) | C-H Addition / Cyclization | Azo compounds and Aldehydes | Convergent, one-step benchtop synthesis. nih.gov |
| Pd(OAc)₂ | Oxidative Benzannulation | Pyrazoles and Internal Alkynes | Constructs the benzene (B151609) portion of the indazole ring. nih.gov |
| Cu(OAc)₂·H₂O | Intramolecular N-Arylation | o-Haloaryl N-sulfonylhydrazones | Proceeds at lower temperatures with lower catalyst loading. nih.govbeilstein-journals.org |
This table highlights selected modern transition-metal-catalyzed methods for indazole synthesis applicable to the target scaffold.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the synthesis or detailed chemical methodologies for the compound This compound . The search for synthetic strategies including "Microwave-Assisted and Solvent-Free Synthesis," "One-Pot Multicomponent Reactions (MCRs)," "Nucleophilic Substitution of Hydrogen (SNH) Approaches," as well as information on "Regioselectivity and Stereoselectivity Control" and "Process Optimization and Yield Enhancement" for this particular heterocyclic system did not yield any relevant research findings.
The provided outline requires a detailed and scientifically accurate discussion of these specific topics for this compound. Due to the absence of published research on this exact molecule, it is not possible to generate the requested article while adhering to the strict requirements for factual accuracy and focus.
General information on the synthesis of indazoles or isoxazoles as separate classes of compounds is available, but extrapolating this information to the specific fused ring system of this compound without direct scientific evidence would be speculative and scientifically unsound. Therefore, to maintain the integrity of the requested scientific article, the content cannot be created at this time.
Structure Activity Relationship Sar Studies of 1h Isoxazolo 5,4 G Indazole Derivatives
Impact of Substituent Modifications on the Isoxazole (B147169) Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common pharmacophore in medicinal chemistry. Its substitution patterns can significantly influence a molecule's biological profile.
In the context of the 1H-Isoxazolo[5,4-g]indazole scaffold, the C-3 and C-4 positions of the isoxazole moiety would be primary targets for modification. Substituents at these positions could modulate the electronic distribution within the ring and provide opportunities for specific interactions with a target's binding site. For instance, the introduction of aryl or heteroaryl groups at the C-3 position is a common strategy to explore pi-stacking interactions. Modifications at the C-4 position, often with smaller functional groups, can fine-tune the steric and electronic properties of the molecule. However, no specific studies detailing these effects for the this compound system have been identified.
The oxygen and nitrogen atoms within the isoxazole ring are key features that can act as hydrogen bond acceptors. Their precise positioning within a receptor's active site can lead to crucial binding interactions that anchor the molecule and contribute to its potency. The lone pairs of electrons on these heteroatoms are fundamental to the molecule's ability to engage in such interactions. The specific role of these atoms in the binding of this compound derivatives is yet to be elucidated through experimental studies.
Influence of Structural Variations on the Indazole Moiety
The indazole moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is another privileged scaffold in drug discovery, known for its diverse biological activities.
The nitrogen atoms of the pyrazole ring within the indazole portion of the molecule, specifically at the N-1 and N-2 positions, are critical for both the chemical properties and biological activity of indazole-containing compounds. Alkylation or acylation at these positions can significantly impact a molecule's solubility, metabolic stability, and binding affinity. The regioselectivity of substitution at N-1 versus N-2 is a well-documented challenge in indazole chemistry and can lead to isomers with distinct biological profiles. For the this compound scaffold, the influence of substituents at these positions has not been specifically reported.
The benzene ring of the indazole moiety offers multiple positions (C-5, C-6, C-7, and C-8) for substitution. Introducing various functional groups onto this ring can alter the molecule's lipophilicity, electronic properties, and steric profile. These modifications are often crucial for optimizing pharmacokinetic properties and achieving selective target engagement. Common substitutions include halogens, alkyl, alkoxy, and nitro groups. The specific impact of such modifications on the biological activity of this compound derivatives remains an open area of investigation.
Research on this compound Derivatives Reveals Limited Publicly Available Data
Detailed investigations into the specific chemical compound this compound have found a significant lack of publicly accessible scientific literature regarding its advanced structure-activity relationship (SAR) studies, including conformational analysis, flexible linker design, and stereochemical considerations.
Despite extensive searches of chemical and biological research databases, no specific studies were identified that focus on the conformational analysis and the use of flexible linkers in the design of derivatives of this compound. Similarly, there is no available research detailing the role of stereochemistry in the biological activity of this particular heterocyclic scaffold.
The user's request specified an article focusing solely on this compound, structured around the following advanced topics:
Stereochemical Considerations and Their Role in Biological Activity
While there is a wealth of information on the individual components of this fused system—namely isoxazole and indazole derivatives—this information cannot be extrapolated to the specific this compound system without dedicated research. Scientific understanding of a molecule's SAR is highly dependent on its unique three-dimensional structure and the specific arrangement of its atoms.
General principles of medicinal chemistry suggest that the conformation of a molecule (its spatial arrangement) is critical for its interaction with biological targets. The design of flexible linkers is a common strategy to optimize this interaction by allowing different parts of the molecule to adopt the most favorable orientation. Furthermore, the stereochemistry, or the 3D arrangement of atoms in chiral centers, can drastically affect a compound's biological activity, with one stereoisomer often being significantly more potent or having a different biological effect than another.
However, without specific experimental or computational studies on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Researchers have extensively studied related compounds, but the unique electronic and steric properties of the fused this compound ring system necessitate specific investigation.
Therefore, the information required to generate the requested article focusing on the conformational analysis, flexible linker design, and stereochemistry of this compound derivatives is not available in the current body of scientific literature.
Mechanistic Investigations and Molecular Interactions of 1h Isoxazolo 5,4 G Indazole
Elucidation of Molecular Targets and Ligand-Target Recognition
No information was found identifying the molecular targets of 1H-Isoxazolo[5,4-g]indazole or detailing the mechanisms of ligand-target recognition.
Detailed Analysis of Binding Modes and Interaction Fingerprints
There are no publicly available studies on the binding modes of this compound.
Protein-Ligand X-ray Crystallography
No crystal structures of this compound in complex with any protein target have been deposited in crystallographic databases or published in the searched literature.
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
No cryo-electron microscopy studies involving this compound have been reported.
Biophysical Techniques for Interaction Mapping (e.g., SPR, ITC)
A search for biophysical data, such as from Surface Plasmon Resonance or Isothermal Titration Calorimetry, which would provide insights into the binding affinity and thermodynamics of this compound with any biological target, yielded no results.
Modulation of Enzyme Activity and Specificity
There is no available research on the effects of this compound on enzyme activity or its specificity as an inhibitor or activator.
Interference with Cellular Signaling Pathways and Cascade Effects
No studies were found that investigate the impact of this compound on any cellular signaling pathways or its potential cascade effects.
Kinetic and Thermodynamic Characterization of Target Binding
No information is available regarding the specific biological targets of this compound, nor any kinetic or thermodynamic data characterizing its binding to any such targets.
Consequently, the requested data tables and detailed research findings for these sections cannot be generated. Similarly, a table of all compound names mentioned cannot be compiled as no related compounds were discussed in the context of the primary subject.
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the "Computational Chemistry and Rational Design Approaches for this compound" that meets the specific requirements of the prompt.
The search for research findings related to quantum chemical calculations, molecular docking, molecular dynamics simulations, QSAR modeling, de novo design, and in silico ADMET prediction yielded no specific results for the compound "this compound".
While computational studies exist for related but structurally distinct compounds such as indazole derivatives nih.govnih.govnih.govnih.govnih.govnih.gov, isoxazole (B147169) derivatives researchgate.netnih.govfrontiersin.org, and other fused heterocyclic systems, the user's strict instruction to focus solely on "this compound" and to not introduce information outside this explicit scope prevents the use of these analogous findings. To compose an article as requested without specific data would result in scientifically inaccurate and fabricated information.
Therefore, the requested article cannot be generated at this time due to the absence of published research on the specified computational studies for this compound.
Computational Chemistry and Rational Design Approaches for 1h Isoxazolo 5,4 G Indazole
In Silico ADMET Prediction for Research and Design Optimization
Metabolism and Excretion Pathway Prediction
The prediction of metabolic fate and excretion pathways is a critical component in the early stages of drug discovery, offering the potential to identify liabilities such as toxic metabolites or rapid clearance, which can lead to the failure of drug candidates. For the novel heterocyclic scaffold, 1H-Isoxazolo[5,4-g]indazole, in silico models provide a foundational approach to forecast its biotransformation. These computational methods leverage knowledge from structurally related compounds, namely isoxazoles and indazoles, to predict the metabolic hotspots and the enzymes likely involved in its breakdown.
The metabolism of heterocyclic compounds is complex and can be influenced by the arrangement of heteroatoms and substituent groups. For the this compound core, several metabolic transformations can be anticipated based on established biotransformation reactions for isoxazoles and indazoles.
Predicted Metabolic Pathways:
Oxidative Metabolism: The fused ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Potential sites of oxidation on the this compound scaffold include the aromatic rings and any alkyl substituents. Hydroxylation of the benzene (B151609) portion of the indazole moiety is a common metabolic pathway.
Isoxazole (B147169) Ring Cleavage: A key metabolic vulnerability of some isoxazole-containing compounds is the cleavage of the N-O bond. This can lead to the formation of reactive intermediates. For instance, the metabolism of certain isoxazoles can result in the formation of enones or other reactive species that may covalently bind to macromolecules. Computational models can help predict the likelihood of such bioactivation pathways. nih.gov
N-Glucuronidation: The nitrogen atoms within the indazole ring system are potential sites for conjugation reactions, particularly N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This is a major clearance pathway for many nitrogen-containing heterocyclic drugs.
N-Oxidation: The nitrogen atoms in the heterocyclic rings can also undergo N-oxidation, another common metabolic route for such compounds.
Sulfation: Hydroxylated metabolites formed during oxidative metabolism can undergo subsequent sulfation by sulfotransferases (SULTs).
Computational tools that can be employed for metabolism prediction include:
Structure-Based Methods: These involve docking the this compound scaffold into the active sites of metabolic enzymes like CYPs to predict binding affinity and the most likely sites of metabolism.
Ligand-Based Methods: These approaches use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug metabolism to predict metabolic fate based on the molecule's physicochemical properties and structural motifs.
Mechanistic Models: Software that simulates the chemical reactions involved in metabolism can predict the formation of specific metabolites. news-medical.net
The prediction of excretion pathways is closely linked to the physicochemical properties of the parent compound and its metabolites. Generally, more polar metabolites are readily excreted via the kidneys, while more lipophilic compounds may be eliminated through the bile. In silico predictions of properties like solubility, lipophilicity (logP), and pKa for this compound and its predicted metabolites can provide insights into their likely routes of excretion.
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. frontiersin.orgnih.gov This approach begins with the screening of low molecular weight fragments (typically <300 Da) that bind to the biological target with low affinity. These initial fragment hits are then optimized and grown into more potent, lead-like molecules. frontiersin.orgnih.gov The this compound scaffold, with its rigid structure and multiple points for functionalization, is well-suited for FBDD campaigns.
The core principle of FBDD is to build a high-affinity ligand by combining smaller fragments that each bind to adjacent regions of the target's binding site. There are several key strategies employed in FBDD that can be applied to the this compound system:
Fragment Screening: A library of small, diverse chemical fragments would be screened against the target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC). The goal is to identify fragments that bind to the target, even with weak affinity.
Fragment Growing: Once a fragment hit, such as a substituted this compound, is identified and its binding mode is determined (often by X-ray crystallography), medicinal chemists can design and synthesize new analogues that extend into adjacent pockets of the binding site to form additional interactions, thereby increasing potency. The multiple positions on the this compound ring system provide ample vectors for this "growing" strategy.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected via a chemical linker to create a single, more potent molecule. The linker's length and flexibility are critical and can be optimized using computational modeling.
Fragment Merging or Scaffolding: In this approach, the key interacting features of two or more overlapping fragment hits are combined into a single, novel chemical entity. The this compound scaffold itself could be identified through the merging of isoxazole and indazole fragments that are found to bind to a target.
The success of an FBDD campaign relies heavily on structural biology to visualize the binding of fragments to the target protein. This structural information is crucial for guiding the iterative process of chemical synthesis and potency testing to evolve the initial low-affinity fragments into high-potency lead compounds. Computational tools, including molecular docking and molecular dynamics simulations, play a vital role in prioritizing fragments for screening and in designing the subsequent optimization strategies. frontiersin.org
For the this compound scaffold, an FBDD approach could involve screening a library of substituted isoxazoles and indazoles, followed by the design of fused systems based on the binding information of the initial hits. Alternatively, a library containing the core this compound with minimal substitutions could be screened to identify initial vectors for optimization.
Advanced Analytical Techniques in Structural Characterization of 1h Isoxazolo 5,4 G Indazole
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a new compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. For a target like 1H-Isoxazolo[5,4-g]indazole (C₈H₅N₃O), HRMS would confirm its molecular weight and elemental composition.
In practice, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used. For instance, in the analysis of various indazole and isoxazole (B147169) derivatives, HRMS has been used to confirm their calculated exact masses. beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org For 1H-indazole, the protonated molecule [M+H]⁺ has a calculated m/z of 119.0604, which is confirmed by experimental analysis. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the parent ion. This fragmentation provides valuable clues about the compound's structure by revealing stable fragments and characteristic losses. The fragmentation of the fused isoxazolo-indazole ring system would be expected to show cleavages characteristic of both the isoxazole and indazole moieties, helping to confirm the connectivity of the heterocyclic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in the this compound structure.
1D NMR (¹H, ¹³C, ¹⁵N) for Basic Connectivity and Chemical Shifts
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the aromatic portion of this compound, a set of signals corresponding to the protons on the fused rings would be observed. The chemical shifts (δ) and coupling constants (J) would help to establish their relative positions. For example, in the parent 1H-indazole, aromatic protons appear between δ 7.18 and 8.10 ppm. wiley-vch.de The NH proton would likely appear as a broad singlet at a downfield chemical shift. nih.govresearchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, eight distinct signals would be expected in the aromatic region. The chemical shifts provide insight into the electronic environment of each carbon. In related 1H-indazole derivatives, carbon signals typically appear between δ 109 and 141 ppm. wiley-vch.denih.gov
¹⁵N NMR: Although less common, ¹⁵N NMR is highly valuable for nitrogen-containing heterocycles. It can definitively distinguish between different nitrogen environments within the fused ring system. Studies on substituted indazoles have shown that ¹⁵N chemical shifts are sensitive to tautomerism and substitution patterns, making this technique crucial for confirming the N-H position. nih.gov
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
To assemble the full structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to map out the proton-proton connectivity within the aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is the primary method for assigning which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is critical for piecing together the molecular skeleton, especially for connecting fragments that lack direct proton-proton couplings and for identifying quaternary (non-protonated) carbons. For a fused system like this compound, HMBC would be used to establish the connectivity between the isoxazole and indazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining the stereochemistry and conformation of a molecule. For a planar molecule like this compound, NOESY could help confirm assignments by showing spatial proximity between adjacent protons on the ring system.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
Single-Crystal X-ray Diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
This analysis would confirm the planarity of the fused aromatic system and detail the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net For many indazole derivatives, X-ray diffraction has been used to confirm the N-1 and N-2 isomerism and to study the supramolecular architecture formed through hydrogen bonds. nih.govnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in this compound. Key expected absorptions would include N-H stretching (typically a broad band around 3100-3500 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic rings (typically in the 1400-1650 cm⁻¹ region). The C-O stretching of the isoxazole ring would also be identifiable. For the parent 1H-indazole, characteristic IR bands are observed at 3148 cm⁻¹ and 1619 cm⁻¹. wiley-vch.de
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. The Raman spectrum of this compound would provide additional information on the vibrations of the fused heterocyclic skeleton. Studies on 1H-indazole have utilized Raman and Surface-Enhanced Raman Spectroscopy (SERS) to understand its vibrational modes and how it interacts with surfaces. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Derivatives
The parent this compound is an achiral molecule and would therefore be silent in chiroptical spectroscopy. However, these techniques would be essential for the analysis of any chiral derivatives.
Circular Dichroism (CD): If a chiral center were introduced into a derivative of this compound, CD spectroscopy would be used to study its stereochemistry. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the chiral molecule.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. It provides similar stereochemical information to CD and is often used in conjunction with it.
Hyphenated Techniques (e.g., LC-MS/MS) for Purity Assessment and Metabolite Identification (Pre-clinical)
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data was found for the application of hyphenated techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the purity assessment and pre-clinical metabolite identification of the compound this compound.
Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on this specific topic as requested. The available scientific literature does not currently contain studies detailing the use of LC-MS/MS or other hyphenated methods for the analysis of this particular molecule.
While the principles of LC-MS/MS are widely applied for the analysis of related heterocyclic compounds, including isoxazole and indazole derivatives, the absence of specific research on this compound prevents the generation of scientifically accurate and specific content as outlined in the request.
Precursors, Analogues, and Derivatization Strategies for 1h Isoxazolo 5,4 G Indazole
Strategic Utilization of Key Precursors in 1H-Isoxazolo[5,4-g]indazole Synthesis
The construction of the this compound scaffold is not widely reported, necessitating a rational design of synthetic routes based on established methods for forming isoxazole (B147169) rings on aromatic precursors. A plausible and efficient strategy involves the annulation (ring-forming reaction) of the isoxazole ring onto a pre-functionalized 1H-indazole core. The success of such a strategy relies on the availability and selective reactivity of key 5,6-disubstituted indazole precursors nih.gov.
One conceptual synthetic pathway begins with a 5-hydroxy-1H-indazole. This precursor allows for regioselective functionalization at the adjacent C6 position. The proposed route is as follows:
Formylation: Introduction of an aldehyde group at the C6 position of 5-hydroxy-1H-indazole can be achieved through ortho-formylation reactions like the Reimer-Tiemann or Duff reaction, yielding 6-formyl-5-hydroxy-1H-indazole.
Oximation: The resulting aldehyde is then condensed with hydroxylamine (B1172632) (NH₂OH) to form an oxime, 6-(hydroxyimino)methyl-5-hydroxy-1H-indazole.
Cyclization: Oxidative cyclization of the phenol-oxime intermediate, often mediated by reagents like sodium hypochlorite (B82951) or phenyliodine bis(trifluoroacetate), would lead to the formation of the N-O bond and subsequent closure of the isoxazole ring to yield the final this compound core.
Table 1: Key Precursors and Reagents for Proposed Synthesis
| Precursor/Intermediate | Key Reagent(s) | Transformation |
| 5-Hydroxy-1H-indazole | Chloroform, Sodium Hydroxide | Formylation (C6) |
| 6-Formyl-5-hydroxy-1H-indazole | Hydroxylamine Hydrochloride, Base | Oximation |
| 6-(Hydroxyimino)methyl-5-hydroxy-1H-indazole | Sodium Hypochlorite or other oxidizing agents | Oxidative Cyclization |
| 5-Nitro-1H-indazole | Nitrating Mixture (HNO₃/H₂SO₄) | Nitration (C6) |
| 5-Nitro-6-amino-1H-indazole | Reducing Agent (e.g., SnCl₂, H₂) | Selective Reduction |
Design and Synthesis of Conformationally Constrained and Flexible Analogues
Modulating the conformational flexibility of a drug candidate is a powerful strategy to enhance binding affinity and selectivity. For the this compound scaffold, both conformationally constrained and flexible analogues can be envisioned.
Conformationally Constrained Analogues: Rigidity can be introduced by adding bulky substituents to the carbocyclic ring of the indazole moiety. For example, the introduction of methyl or other alkyl groups at the C4 and C8 positions would restrict the rotation of substituents attached elsewhere on the scaffold. This approach is analogous to the synthesis of conformationally restricted benzo[g]indazoles, which has been used to lock molecules into a bioactive conformation.
Flexible Analogues: Conversely, introducing flexibility can allow the molecule to adopt multiple conformations to optimize interactions within a binding pocket. This is typically achieved by attaching flexible linker groups. The N1 position of the indazole ring is a common and synthetically accessible site for derivatization nih.gov. Flexible chains, such as alkyl ethers or polyethylene (B3416737) glycol (PEG) linkers, can be installed at this position via N-alkylation reactions, providing analogues with varying degrees of flexibility and altered physicochemical properties like solubility.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physical and chemical properties, leading to preserved or enhanced biological activity.
A classical bioisosteric replacement for the oxygen atom in the isoxazole ring is sulfur, which would transform the scaffold into 1H-Isothiazolo[5,4-g]indazole . Isothiazole-containing compounds are known to possess a wide range of biological activities researchgate.net. The synthesis of this bioisostere could be conceptually approached by starting with a 5-amino-1H-indazole.
Thiocyanation: Introduction of a thiocyanate (B1210189) (-SCN) group at the C6 position.
Cyclization: Treatment with a halogenating agent followed by a base could induce cyclization to form the isothiazole (B42339) ring.
Another bioisosteric modification could involve replacing the entire isoxazole ring with other five-membered heterocycles like oxadiazole or thiazole, which are common fragments in pharmaceutical agents farmaciajournal.comnih.gov. For instance, a 1,2,4-oxadiazole (B8745197) ring could be constructed from a 6-cyano-1H-indazole precursor by reaction with hydroxylamine followed by cyclization with a suitable carboxylic acid derivative.
Table 2: Potential Bioisosteric Scaffolds
| Original Scaffold | Bioisosteric Replacement | Resulting Scaffold | Key Synthetic Feature |
| This compound | O → S | 1H-Isothiazolo[5,4-g]indazole | Formation of S-N bond from a thio-precursor |
| This compound | Isoxazole → 1,2,4-Oxadiazole | 1H- nih.govcaribjscitech.commdpi.comOxadiazolo[5,4-g]indazole | Cyclization of an N-acylamidoxime derived from a nitrile |
| This compound | Isoxazole → Thiazole | 1H-Thiazolo[5,4-g]indazole | Hantzsch-type synthesis from an α-haloketone precursor |
Development of Prodrugs and Targeted Delivery Systems (Conceptual/Methodological)
Prodrug strategies are employed to overcome pharmaceutical challenges such as poor solubility, limited permeability, or off-target toxicity. The this compound scaffold possesses a reactive N-H group at the N1 position of the indazole ring, which is an ideal handle for prodrug development.
A common methodological approach is to attach a promoiety to the N1 nitrogen that is cleaved in vivo by metabolic enzymes to release the active parent drug.
Improving Aqueous Solubility: A phosphate (B84403) or amino acid promoiety can be attached via a cleavable linker. The resulting phosphate ester or amide bond would significantly increase the water solubility of the compound, making it suitable for intravenous formulation. These groups are readily cleaved by phosphatases or peptidases in the body.
Targeted Delivery: A promoiety recognized by specific enzymes that are overexpressed in target tissues (e.g., cancer cells) can be used. For example, linking the scaffold to a glucose molecule could target cancer cells that exhibit high glucose uptake (the Warburg effect).
Chemical Linker Design for Conjugates (e.g., PROTACs, ADCs)
The this compound scaffold can serve as a "warhead" or payload in targeted therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The design of the chemical linker connecting the scaffold to the larger delivery vehicle is critical for success.
For PROTACs: A PROTAC consists of the warhead, a linker, and an E3 ligase-binding ligand. The linker's role is to bridge the warhead (bound to the target protein) and the E3 ligase to facilitate ubiquitination and subsequent degradation of the target.
Linker Composition: Linkers are typically composed of flexible chains like PEG or alkyl groups to provide the necessary length and spatial orientation.
Attachment Point: A functional handle (e.g., carboxylic acid, amine, or alkyne) would need to be installed on the this compound scaffold for linker attachment. A synthetically accessible position, such as N1 of the indazole or an introduced substituent on the carbocyclic ring, would be targeted for this modification.
For ADCs: In an ADC, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.
Cleavable vs. Non-cleavable Linkers: The linker can be designed to be stable in circulation and release the payload only after internalization into the target cell (cleavable linkers, e.g., dipeptides or hydrazones) or to release the payload upon complete lysosomal degradation of the antibody (non-cleavable linkers).
Payload Attachment: The this compound payload would be functionalized with a reactive group (e.g., maleimide (B117702) or activated ester) to conjugate with the linker.
Exploration of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create agents with dual or synergistic activities nih.govmdpi.com. The this compound core, being a potential kinase inhibitor scaffold, is an excellent candidate for this approach nih.govrsc.org.
A common strategy is to link the scaffold to another known kinase inhibitor fragment that targets a different kinase or a different binding site on the same kinase. For example, a hybrid molecule could be constructed by linking the this compound core to a fragment known to inhibit a resistance-conferring mutant kinase. The pharmacophores could be joined by a short, rigid linker to ensure a defined spatial relationship or a longer, flexible linker to allow independent binding to their respective targets. This approach has been successfully used to create multi-targeted agents for complex diseases like cancer nih.gov.
Emerging Research Directions and Future Perspectives for 1h Isoxazolo 5,4 G Indazole
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and synthetic chemistry. These computational tools offer the potential to accelerate the design and synthesis of complex molecules like 1H-Isoxazolo[5,4-g]indazole derivatives.
ML algorithms, particularly random forest models, have been successfully used to predict the performance of chemical reactions, such as the Buchwald-Hartwig C-N cross-coupling, which is crucial for synthesizing nitrogen-containing heterocycles. princeton.edu By analyzing a multidimensional space of reactants, ligands, bases, and solvents, these models can accurately forecast reaction yields. princeton.edunih.gov This predictive power can be harnessed to optimize the synthetic routes to this compound, minimizing trial-and-error experimentation and improving efficiency. For instance, an ML model could guide the selection of optimal conditions for the intricate cyclization steps required to form the fused ring system.
In compound design, AI can screen vast virtual libraries of this compound derivatives to identify candidates with high predicted affinity for specific biological targets. Structure-based drug design, enhanced by computational docking and molecular dynamics simulations, has already been used to guide the development of indazole-based inhibitors for targets like VEGFR2 kinase. nih.gov AI can further refine this process by identifying novel pharmacophoric features and predicting absorption, distribution, metabolism, and excretion (ADME) properties, thereby designing molecules with a higher probability of success in later developmental stages.
| ML Application | Description | Potential Impact on this compound |
| Reaction Optimization | Predicting reaction yields and optimal conditions based on input parameters (reactants, catalysts, solvents). nih.gov | Faster, more efficient synthesis of the core scaffold and its derivatives. |
| Virtual Screening | In silico screening of large compound libraries to predict biological activity against specific targets. | Rapid identification of promising drug candidates from a virtual library. |
| De Novo Design | Generating novel molecular structures with desired properties based on learned chemical rules and target information. | Creation of unique this compound derivatives with enhanced potency or novel mechanisms of action. |
| ADME/Tox Prediction | Predicting pharmacokinetic and toxicity profiles of new chemical entities. | Early-stage deselection of candidates with poor drug-like properties, reducing late-stage attrition. |
Exploration of Novel Biological Applications Beyond Current Scope
The parent 1H-indazole core is associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govbeilstein-journals.org Derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.gov The unique structure of this compound could modulate the activity of these known targets or enable interaction with entirely new ones.
One promising avenue is the development of inhibitors for novel therapeutic targets. For example, recent research has identified 1H-indazole derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in the MAPK signaling pathway involved in inflammatory diseases. nih.gov A systematic exploration of this compound derivatives against ASK1 could yield potent candidates for treating conditions like inflammatory bowel disease. nih.gov
Furthermore, the isoxazole (B147169) ring's electronic properties could be exploited to target enzymes and receptors where traditional indazoles have had limited success. This could include exploring applications in neurodegenerative diseases, metabolic disorders, or as novel anti-infective agents against drug-resistant pathogens. The scaffold could also serve as a basis for developing new classes of anti-protozoal or anti-fungal agents. beilstein-journals.org
Multi-Targeting Approaches and Polypharmacology with this compound Derivatives
The concept of polypharmacology—designing single molecules to interact with multiple biological targets—is a growing strategy for treating complex diseases like cancer. The 1H-indazole scaffold has proven to be an excellent platform for developing multi-targeted agents. For instance, derivatives have been created that dually inhibit histone deacetylases (HDAC) and vascular endothelial growth factor receptors (VEGFR), simultaneously targeting epigenetic and angiogenic pathways in cancer. nih.gov
This multi-targeting principle can be directly applied to the this compound framework. By strategically modifying substituents on the fused ring system, it may be possible to design compounds that inhibit multiple kinases within a specific signaling pathway or across different pathways. Such a strategy could offer enhanced efficacy and a greater ability to overcome drug resistance. Research on parent indazoles has yielded compounds that act as pan-FGFR inhibitors or show activity against a range of oncogenic kinases like RET, EGFR, and ALK. nih.gov The this compound core could provide a new template for achieving desired polypharmacological profiles with improved selectivity and potency.
| Compound Class | Targets | Therapeutic Rationale | Reference |
| Pazopanib-based Derivatives | HDAC & VEGFR | Simultaneous targeting of cancer epigenetics and angiogenesis. | nih.gov |
| Pyridin-3-amine Derivatives | FGFR1/2/3, RET, EGFR, ALK | Broad inhibition of kinases involved in non-small cell lung cancer (NSCLC). | nih.gov |
| 3-Aminoindazole Derivatives | Multiple Receptor Tyrosine Kinases (RTKs) | Inhibition of multiple signaling pathways involved in tumor growth and angiogenesis. | researchgate.net |
Integration of this compound in Materials Science or Optoelectronic Applications
Beyond medicinal chemistry, heterocyclic compounds like indazoles are recognized as valuable building blocks in materials science due to their unique structural and functional properties. researchgate.net Indazole-based cationic merocyanine (B1260669) dyes, for example, have been developed as fluorescent probes for imaging mitochondria, highlighting their potential in bio-imaging and diagnostics. researchgate.net
The this compound scaffold, with its extended π-conjugated system and heteroatoms, is a prime candidate for exploration in materials science. The fusion of the electron-deficient isoxazole ring with the more electron-rich indazole system could create molecules with interesting photophysical properties, such as tunable fluorescence emission and absorption spectra. These characteristics could be exploited in the development of:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
Chemical Sensors: Where binding of an analyte could induce a change in fluorescence or color.
Advanced Dyes: For applications in imaging or as functional dyes in smart materials.
The ability to functionalize the scaffold at various positions would allow for fine-tuning of its electronic properties, solubility, and solid-state packing, which are critical parameters for performance in optoelectronic devices. researchgate.net
Challenges and Opportunities in Translational Research for the this compound Scaffold
Translating a promising chemical scaffold from the laboratory to the clinic is a complex process fraught with challenges. For the this compound system, these hurdles will likely mirror those faced by other novel heterocyclic compounds.
Challenges:
Synthetic Complexity: The synthesis of a fused, multi-heterocyclic system can be complex, often requiring multi-step procedures with potential challenges in regioselectivity and yield. researchgate.netbeilstein-journals.org Developing scalable, efficient, and cost-effective synthetic routes is a primary obstacle.
Physicochemical Properties: Achieving a balance between potency, solubility, and metabolic stability is critical. Indazole derivatives can sometimes suffer from poor aqueous solubility or be subject to rapid metabolic clearance, limiting their oral bioavailability. nih.gov
Target Selectivity: For applications like kinase inhibition, achieving high selectivity for the desired target over closely related proteins is essential to minimize off-target effects. nih.gov The rigidity of the fused scaffold might aid selectivity but requires empirical validation.
Opportunities:
Structure-Guided Design: Leveraging techniques like X-ray crystallography and computational modeling can facilitate the rational design of derivatives with improved potency and selectivity, as has been successfully demonstrated for indazole-based FGFR inhibitors. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): Using FBDD, small molecular fragments can be identified that bind to a target, and then grown or linked to build a potent lead compound. This approach has been used to discover 1H-indazole-based kinase inhibitors. nih.gov
Novel Chemical Space: The this compound scaffold represents a relatively unexplored area of chemical space. This novelty provides an opportunity to identify first-in-class inhibitors and circumvent existing patents.
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties or altering target interactions in beneficial ways compared to existing indazole series.
Ultimately, the successful translation of the this compound scaffold will depend on a multidisciplinary approach that combines innovative synthetic chemistry with modern drug design strategies to overcome inherent challenges and exploit its unique structural opportunities.
Conclusion
Summary of Key Academic Advancements and Insights in 1H-Isoxazolo[5,4-g]indazole Research
A comprehensive search of scientific literature and chemical databases reveals no specific academic advancements or insights related to this compound. Research has extensively focused on the individual indazole and isoxazole (B147169) moieties, but not on their fused combination in this specific isomeric form.
Identification of Remaining Research Gaps and Future Challenges
The primary and most significant research gap is the complete absence of any published data on this compound. The future challenges in this area would, therefore, encompass the entire spectrum of chemical and pharmaceutical research, including:
Development of Synthetic Methodologies: The initial and most critical challenge is to devise and optimize synthetic routes to construct the this compound scaffold. This would likely involve multi-step syntheses starting from functionalized indazole or isoxazole precursors.
Chemical Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physicochemical properties.
Exploration of Chemical Reactivity: Understanding the reactivity of the this compound core would be essential for the generation of a diverse library of derivatives for biological screening.
Biological Screening and Pharmacological Profiling: A significant undertaking would be the comprehensive biological evaluation of the parent compound and its derivatives to identify any potential therapeutic applications. This would involve a wide range of in vitro and in vivo assays.
Future Outlook for the this compound Scaffold in Chemical Biology and Medicinal Chemistry
The future outlook for the this compound scaffold is entirely dependent on its successful synthesis and subsequent biological evaluation. Given the rich and diverse biological activities of its constituent rings, it is plausible that this novel scaffold could exhibit interesting and potentially valuable pharmacological properties.
The exploration of this uncharted chemical space represents an exciting frontier for medicinal chemists and chemical biologists. The successful synthesis and identification of biological activity in this compound derivatives could pave the way for the development of new therapeutic agents. However, until the foundational synthetic and characterization work is undertaken, the potential of this compound remains purely speculative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
